2,2-Dimethyl-2H-1,3-benzodioxol-5-ol
Description
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with two methyl groups at the 2-position and a hydroxyl group at the 5-position. Its molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol. This compound is primarily utilized in chemical synthesis and material science, though its biological activities remain less explored compared to structurally related analogs.
Properties
IUPAC Name |
2,2-dimethyl-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZFTYMGINYVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73447-99-1 | |
| Record name | 2,2-dimethyl-1,3-dioxaindan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol typically involves the cyclization of catechol derivatives with appropriate methylating agents. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxolane ring, followed by oxidation to introduce the hydroxyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated products
Scientific Research Applications
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Structural Diversity: Sesamol (unsubstituted dioxole ring) exhibits broad biological activity, including inhibition of α-glycosidase and acetylcholinesterase enzymes . Alkyl/Methoxy Derivatives: Compounds like 6-Allyl-4-methoxy-1,3-benzodioxol-5-ol are synthesized via hydroxylation or allylation reactions, often serving as metabolites or intermediates in enzymatic studies . Complex Substitutions: Derivatives with pyrrolidinyl or morpholino groups (e.g., compounds in ) are designed for targeted bioactivity, such as enzyme inhibition.
Polar substituents (e.g., -OH, -OCH₃) enhance solubility and interaction with biological targets, as seen in sesamol’s antioxidant efficacy .
Synthetic Routes :
- Sesamol is naturally derived from sesame oil, while synthetic analogs often involve electrophilic substitution, allylation, or palladium-catalyzed coupling .
- Complex derivatives (e.g., ) require multi-step synthesis, including hydroxylation, alkylation, and purification via chromatography.
Biological and Industrial Applications: Sesamol is widely used in food preservation and dermatology due to its low toxicity and antioxidant properties .
Biological Activity
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol is a compound belonging to the benzodioxole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzodioxole framework with two methyl groups at the 2-position. This structural configuration influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its interactions with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, thereby influencing different biochemical pathways. The compound may act as an inhibitor or activator in these pathways, which is crucial for its potential therapeutic applications.
Anticancer Activity
Recent studies have focused on the anticancer properties of benzodioxole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study synthesized new benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects on A549 human lung adenocarcinoma cells. The results demonstrated that certain derivatives exhibited significant anticancer activity by inducing apoptosis and inhibiting DNA synthesis in cancer cells. Notably, the presence of specific substituents on the benzene ring influenced the cytotoxic effects observed .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 | 12.11 | Induces apoptosis |
| Compound 6 | C6 | 6.2 | Inhibits DNA synthesis |
Antimicrobial Activity
The antimicrobial potential of benzodioxole derivatives has also been explored. Some studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi.
Research Findings:
A comparative study indicated that certain benzodioxole derivatives demonstrated considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be significantly lower than those for standard antibiotics .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.15625 |
| Escherichia coli | 0.625 |
Safety and Toxicology
While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary studies suggest low toxicity levels in non-cancerous cell lines compared to cancerous ones, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
